molecular formula C36H47N3O2S2 B12009244 (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-11-4

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12009244
CAS No.: 624724-11-4
M. Wt: 617.9 g/mol
InChI Key: LHWYSZMRBKQNGV-MKFPQRGTSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is a structurally complex heterocyclic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its core structure includes:

  • A 1-phenylpyrazole moiety substituted at position 3 with a 4-butoxy-3-methylphenyl group.
  • A (Z)-configured methylene bridge linking the pyrazole to a 2-thioxo-thiazolidin-4-one ring.

This compound is synthesized via condensation reactions between functionalized pyrazole aldehydes and thiazolidinone precursors, following methodologies similar to those reported for related pyrazolone-thiazolidinone hybrids . Spectroscopic techniques such as $ ^1H $-NMR and $ ^{13}C $-NMR are critical for confirming its stereochemistry and substituent arrangement .

Properties

CAS No.

624724-11-4

Molecular Formula

C36H47N3O2S2

Molecular Weight

617.9 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-dodecyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C36H47N3O2S2/c1-4-6-8-9-10-11-12-13-14-18-23-38-35(40)33(43-36(38)42)26-30-27-39(31-19-16-15-17-20-31)37-34(30)29-21-22-32(28(3)25-29)41-24-7-5-2/h15-17,19-22,25-27H,4-14,18,23-24H2,1-3H3/b33-26-

InChI Key

LHWYSZMRBKQNGV-MKFPQRGTSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring, which involves the reaction of hydrazine with an appropriate β-diketone.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by the reaction of a dodecyl-substituted thiourea with an α-halo ketone.

    Coupling Reaction: The final step involves the coupling of the pyrazole moiety with the thiazolidinone ring through a condensation reaction, often facilitated by a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group (C=S) in the thiazolidinone core facilitates nucleophilic substitution. Key reactions include:

  • Thione-to-thiol conversion : Treatment with alkyl halides (e.g., methyl iodide) in ethanol under reflux replaces the sulfur atom with an alkyl group, forming thioether derivatives.

  • Reactivity with amines : Primary amines (e.g., benzylamine) react at the C=S position in dimethyl sulfoxide (DMSO), yielding Schiff base analogs.

Reagents/Conditions :

ReagentSolventTemperatureOutcome
Methyl iodideEthanolRefluxMethylthioether derivative
BenzylamineDMSO80°CSchiff base formation

Cycloaddition and Ring-Opening Reactions

The exocyclic methylene group (C=CH) participates in [3+2] cycloadditions:

  • With nitrile oxides : Forms isoxazoline-fused heterocycles under microwave irradiation (120°C, 30 min).

  • Diels-Alder reactivity : Reacts with dienophiles (e.g., maleic anhydride) in dichloromethane at 25°C, yielding bicyclic adducts.

Experimental Data :

  • Yield : 68–75% for isoxazoline derivatives.

  • Stereochemistry : Reactions proceed with retention of the (5Z)-configuration.

Oxidation and Reduction

Selective oxidation/reduction targets specific functional groups:

  • Thioxo group oxidation : Hydrogen peroxide (H₂O₂) in acetic acid converts C=S to C=O, forming a thiazolidin-4-one derivative.

  • Methylene reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond to a single bond, altering conformational flexibility.

Conditions :

ReactionReagentSolventProduct
OxidationH₂O₂/AcOHAcetic acidThiazolidin-4-one
ReductionH₂ (1 atm)/Pd-CEthanolSaturated methylene derivative

Coupling Reactions

The pyrazole ring enables cross-coupling via Suzuki-Miyaura or Ullmann reactions:

  • Suzuki coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in toluene/water (3:1) with Pd(PPh₃)₄, yielding biaryl derivatives .

  • Ullmann coupling : Copper(I)-catalyzed coupling with iodobenzene forms extended π-conjugated systems .

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ (2 mol%) .

  • Temperature : 90°C for Suzuki; 110°C for Ullmann .

Acid/Base-Mediated Rearrangements

Under basic conditions (e.g., piperidine in ethanol), the compound undergoes keto-enol tautomerism, stabilizing enolate intermediates for further functionalization . Acidic conditions (HCl/EtOH) promote ring-opening at the thiazolidinone moiety.

Comparative Reactivity Table

Reaction TypeReagents/CatalystsConditionsOutcomeReferences
Nucleophilic SubstitutionMethyl iodide, DMSOReflux, 6 hThioether formation
CycloadditionNitrile oxidesMicrowave, 120°CIsoxazoline derivatives
OxidationH₂O₂/AcOH25°C, 2 hThiazolidin-4-one
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidToluene/H₂O, 90°CBiaryl adducts

Mechanistic Insights

  • Steric Effects : The dodecyl chain at N3 hinders reactions at the thiazolidinone ring’s nitrogen, directing reactivity to the exocyclic methylene or sulfur centers.

  • Electronic Effects : Electron-withdrawing groups on the pyrazole ring (e.g., butoxy-methylphenyl) enhance electrophilicity at the methylene carbon .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including the compound . The mechanisms through which these compounds exert their anticancer effects include:

Case Studies

Several studies have evaluated the anticancer activity of thiazolidin-4-one derivatives:

  • In one study, a series of thiazolidinone analogs were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
  • Another study focused on the compound's ability to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death in cancer cells .

Synthesis and Structural Variations

The synthesis of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple synthetic routes that utilize various reagents and conditions to optimize yield and purity.

Synthetic Routes

Recent advancements have introduced innovative synthetic strategies for producing thiazolidinone derivatives:

  • Ultrasound-Assisted Synthesis : This method enhances reaction rates and yields by utilizing ultrasonic waves during the reaction process .

Structural Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing more potent analogs. Modifications in substituents on the thiazolidinone ring can significantly influence their anticancer efficacy .

Besides their anticancer properties, thiazolidinone derivatives have exhibited other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, making them potential candidates for developing new antibiotics .

Antioxidant Properties

Research indicates that certain thiazolidinone compounds possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring is known to inhibit certain enzymes, while the pyrazole moiety can interact with various receptors. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-thiazolidinone derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 4-butoxy-3-methylphenyl (pyrazole); dodecyl (thiazolidinone) ~610.8 g/mol High lipophilicity due to dodecyl chain; potential for prolonged half-life
Analog 1 () 4-butoxy-2-methylphenyl (pyrazole); 3-methoxypropyl (thiazolidinone) ~547.7 g/mol Reduced lipophilicity vs. target compound; enhanced solubility in polar solvents
Analog 2 () 4-isobutoxy-3-methylphenyl (pyrazole); 3-methoxypropyl (thiazolidinone) ~561.7 g/mol Branched isobutoxy group may improve metabolic stability
Analog 3 () 4-butoxy-2-methylphenyl (pyrazole); 4-methoxyphenyl (triazolothiazole) ~614.8 g/mol Triazolothiazole core alters electronic properties; possible kinase inhibition

Key Findings:

Lipophilicity and Bioavailability: The dodecyl chain in the target compound significantly increases its logP value compared to analogs with shorter alkyl or methoxypropyl chains . This may enhance tissue penetration but reduce aqueous solubility.

Synthetic Accessibility: The target compound’s synthesis mirrors routes used for Analog 1, involving Knoevenagel condensation between pyrazole aldehydes and thiazolidinones . Substituent variations (e.g., isobutoxy in Analog 2) require tailored boronic acid coupling or Suzuki-Miyaura reactions .

Pharmacological Potential: Thiazolidinones with 2-thioxo groups (as in the target compound) are known for antimicrobial and anti-inflammatory activity, while triazolothiazole derivatives (Analog 3) show promise in kinase inhibition . The 4-butoxy-3-methylphenyl group in the target compound may confer selectivity toward cyclooxygenase (COX) enzymes, akin to pyrazole-based NSAIDs .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Thiazolidinone Core : The thiazolidinone ring is a well-known scaffold in medicinal chemistry.
  • Pyrazole Moiety : This component contributes to the compound's biological activity.
  • Dodecyl Chain : The long alkyl chain may enhance lipophilicity and membrane permeability.

The molecular formula for this compound is C28H29N3O4SC_{28}H_{29}N_3O_4S with a molecular weight of approximately 517.7 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The thiazolidinone scaffold has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives induce S phase arrest in cancer cells, effectively halting their proliferation.
  • Apoptosis Induction : Compounds have demonstrated the ability to trigger apoptotic pathways in tumor cells.

For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines, with IC50 values often reported in the micromolar range .

Antidiabetic Properties

Thiazolidinones are recognized for their role as antidiabetic agents, particularly those that activate peroxisome proliferator-activated receptors (PPARs). This activation leads to improved insulin sensitivity and glucose metabolism. The compound may exhibit similar properties due to its structural resemblance to established antidiabetic drugs like Pioglitazone .

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. Studies indicate that modifications at specific positions on the thiazolidinone ring can enhance antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has been assessed using various assays, including DPPH radical scavenging methods. Compounds exhibiting strong antioxidant activity can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Structure-Activity Relationships (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. Key factors affecting activity include:

  • Substituents on the Ring : Variations in substituents can lead to significant changes in pharmacological profiles. For instance, introducing hydrophobic groups may enhance membrane permeability and bioavailability.
  • Length of Alkyl Chains : The presence of longer alkyl chains (like dodecyl) can improve lipophilicity, potentially increasing the compound's effectiveness against lipid membranes of pathogens or cancer cells.

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives:

  • Study on Anticancer Activity : A series of thiazolidinones were synthesized and tested against human breast cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : A derivative was tested against a range of bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those of existing antibiotics .

Q & A

Basic Research Questions

Q. How can the synthesis of this thiazolidinone derivative be optimized for higher yield and purity?

  • Methodological Answer : The compound’s core structure involves a thiazolidinone ring formed via cyclization. Key steps include refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system (1:2 v/v) under acidic conditions. Yield optimization requires precise stoichiometric ratios (e.g., 0.01 mol thiosemicarbazide, 0.01 mol chloroacetic acid, 0.02 mol NaOAc) and controlled reflux duration (2–4 hours). Recrystallization from DMF-ethanol mixtures improves purity .

Q. What spectroscopic techniques are most reliable for confirming the Z-configuration of the exocyclic double bond?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing Z/E isomers. For the (5Z)-configuration, NOE correlations between the methylene proton (C=CH) and adjacent aromatic protons (e.g., pyrazole or phenyl groups) confirm spatial proximity. Complementary FT-IR analysis of C=S (thioxo) stretching (∼1200 cm⁻¹) and UV-Vis absorption (λmax ∼300–350 nm) further validate structural integrity .

Q. What in vitro assays are suitable for initial evaluation of antimicrobial activity?

  • Methodological Answer : Standard disk diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are recommended. Minimum Inhibitory Concentration (MIC) values should be determined using serial dilutions (0.5–256 μg/mL). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential to validate results. Structural analogs with pyrazole-thiazolidinone hybrids have shown MICs ≤8 μg/mL against resistant strains .

Advanced Research Questions

Q. How do steric and electronic effects of the dodecyl chain influence biological activity?

  • Methodological Answer : The dodecyl chain enhances lipophilicity, improving membrane permeability. Comparative studies with shorter alkyl chains (e.g., methyl, hexyl) reveal that longer chains (C12) increase logP values by ∼2–3 units, correlating with enhanced biofilm penetration. However, excessive hydrophobicity (logP >6) may reduce aqueous solubility. Molecular dynamics simulations can model alkyl chain interactions with lipid bilayers .

Q. What mechanistic pathways explain contradictory cytotoxicity results in cancer vs. non-cancer cell lines?

  • Methodological Answer : Contradictions arise from selective targeting of oncogenic signaling pathways. For example, thiazolidinones inhibit thioredoxin reductase (TrxR) in cancer cells (IC50 ∼1–5 μM) but spare normal cells due to differential redox homeostasis. Validate via TrxR activity assays (DTNB reduction) and ROS quantification (DCFH-DA probe). Confounders like P-glycoprotein efflux in resistant lines require ABC transporter inhibition controls .

Q. How can isomerization during storage affect experimental reproducibility?

  • Methodological Answer : The exocyclic double bond (C5=CH) is prone to Z→E isomerization under light or heat. Monitor stability via HPLC (C18 column, acetonitrile/water gradient) and track peak area ratios over time. Store samples in amber vials at −20°C with desiccants. Isotopic labeling (e.g., D₂O exchange) or circular dichroism (CD) can detect subtle conformational changes .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic attack sites by mapping Fukui indices (ƒ⁺). For the 4-butoxy-3-methylphenyl moiety, the para-position to the oxygen atom typically shows higher electron density (ƒ⁺ >0.1). Validate with experimental bromination (NBS in CCl₄) and LC-MS analysis of mono-/di-substituted products .

Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., COX-2 vs. LOX inhibition) or cell type specificity. Test the compound in LPS-stimulated RAW264.7 macrophages (NO production) and compare with human PBMCs. Check for off-target effects on NF-κB (luciferase reporter assay) and cytokine profiling (ELISA for TNF-α/IL-6). Structural analogs with 4-hydroxyphenyl groups show COX-2 IC50 ∼0.2 μM, but steric hindrance from the dodecyl chain may reduce efficacy .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis SolventDMF-Acetic Acid (1:2 v/v)
Recrystallization SolventDMF-Ethanol (3:1 v/v)
MIC Assay Range0.5–256 μg/mL
TrxR Inhibition IC501–5 μM
Stability Storage−20°C, amber vial, desiccant

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